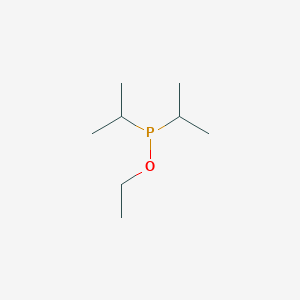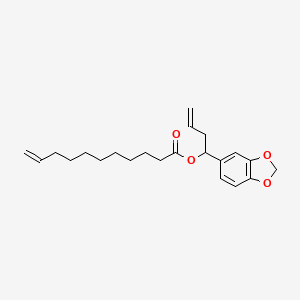
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate is an organic compound that features a benzodioxole ring, a butenyl group, and an undecenoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Attachment of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple a halogenated benzodioxole with a butenyl halide.
Esterification: The final step involves the esterification of the resulting compound with undec-10-enoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Halogenated benzodioxole derivatives, substituted benzodioxole derivatives
Aplicaciones Científicas De Investigación
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate has various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate involves its interaction with molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The butenyl and undecenoate groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-Benzodioxol-5-yl)butan-2-one: Similar structure but with a butanone group instead of a butenyl and undecenoate ester.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains an ethan-1-ol group instead of a butenyl and undecenoate ester.
3-(1,3-Benzodioxol-5-yl)propenal: Features a propenal group instead of a butenyl and undecenoate ester.
Uniqueness
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate is unique due to its combination of a benzodioxole ring, a butenyl group, and an undecenoate ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
5434-18-4 |
|---|---|
Fórmula molecular |
C22H30O4 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)but-3-enyl undec-10-enoate |
InChI |
InChI=1S/C22H30O4/c1-3-5-6-7-8-9-10-11-13-22(23)26-19(12-4-2)18-14-15-20-21(16-18)25-17-24-20/h3-4,14-16,19H,1-2,5-13,17H2 |
Clave InChI |
KXXBORXYWJRZAX-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)OC(CC=C)C1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


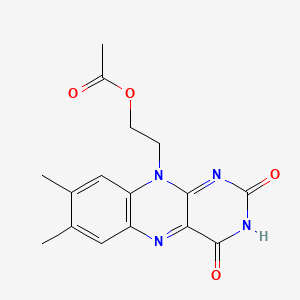
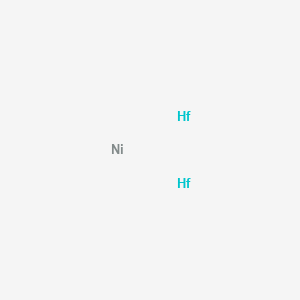
![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)


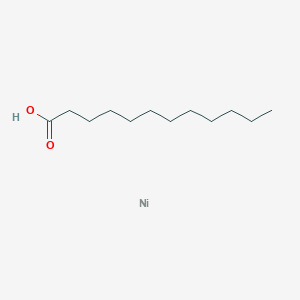
![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)

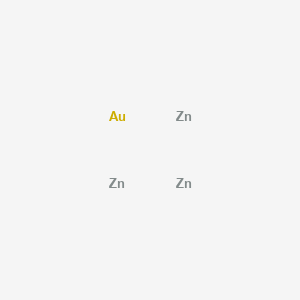
![2-Phenylnaphtho[1,2-B]furan](/img/structure/B14721332.png)
